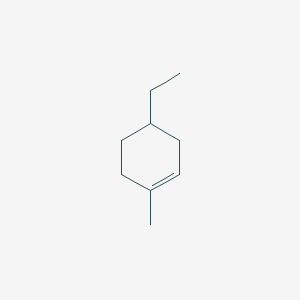
4-Ethyl-1-methylcyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-1-methylcyclohex-1-ene is an organic compound belonging to the class of cycloalkenes It is characterized by a cyclohexene ring with an ethyl group and a methyl group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Ethyl-1-methylcyclohex-1-ene can be synthesized through several methods. One common approach involves the dehydration of alcohols. For instance, 4-ethyl-1-methylcyclohexanol can be dehydrated using an acid catalyst such as phosphoric acid to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of related compounds followed by selective dehydrogenation. This process ensures high yield and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-1-methylcyclohex-1-ene undergoes various chemical reactions, including:
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms on the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Ozone (O₃) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Halogens (Cl₂, Br₂) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Oxygenated compounds such as alcohols, ketones, or carboxylic acids.
Reduction: Saturated hydrocarbons like 4-ethyl-1-methylcyclohexane.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-1-methylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-ethyl-1-methylcyclohex-1-ene involves its interaction with various molecular targets. For instance, during oxidation reactions, the compound reacts with oxidizing agents to form oxygenated products. The pathways involved include the formation of intermediate radicals or carbocations, which then undergo further transformations to yield the final products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylcyclohexene: Similar in structure but lacks the ethyl group.
1-Ethyl-4-methylcyclohexene: Another isomer with a different arrangement of the ethyl and methyl groups.
4-Acetyl-1-methylcyclohexene: Contains an acetyl group instead of an ethyl group.
Uniqueness
4-Ethyl-1-methylcyclohex-1-ene is unique due to the presence of both an ethyl and a methyl group on the cyclohexene ring. This structural feature imparts distinct chemical properties and reactivity compared to its similar compounds.
Eigenschaften
CAS-Nummer |
56022-19-6 |
|---|---|
Molekularformel |
C9H16 |
Molekulargewicht |
124.22 g/mol |
IUPAC-Name |
4-ethyl-1-methylcyclohexene |
InChI |
InChI=1S/C9H16/c1-3-9-6-4-8(2)5-7-9/h4,9H,3,5-7H2,1-2H3 |
InChI-Schlüssel |
OAQAQVGBDFLLCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(=CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


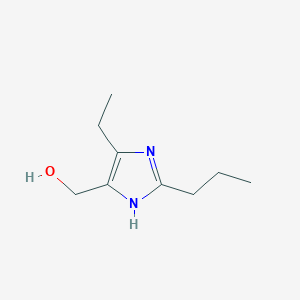
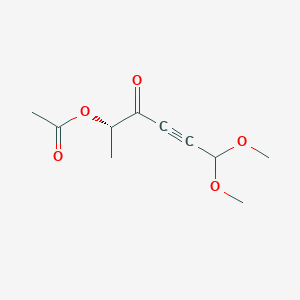
![1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene](/img/structure/B14626506.png)

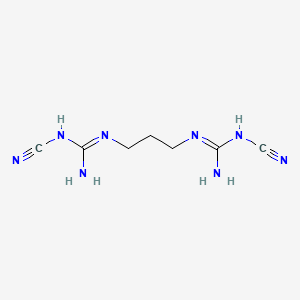
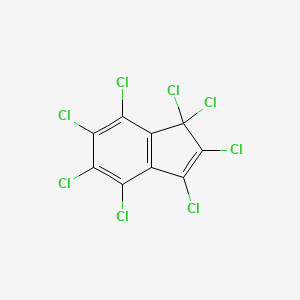
![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)
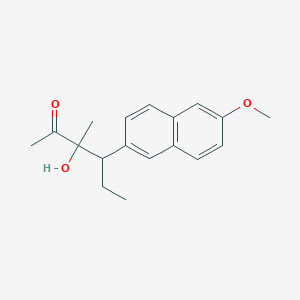
![n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14626547.png)

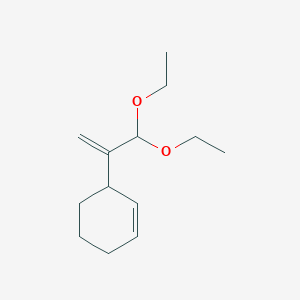
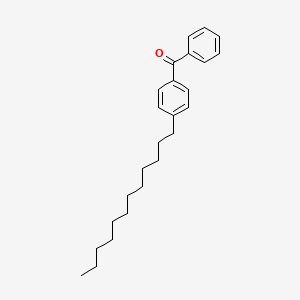

![4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14626577.png)
